1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
Overview
Description
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: is an organic compound with the molecular formula C12H12N2O2. It is a heterocyclic compound containing two oxazoline rings attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Scientific Research Applications
Chemistry: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, the compound is used as a cross-linking agent in polymer chemistry. It enhances the mechanical properties and thermal stability of polymers.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that compounds with oxazoline groups can react with various functional groups such as carboxylic acids, anhydrides, amines, epoxides, isocyanates, and phenolic hydroxyl groups . This suggests that 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene may interact with its targets through similar reactions.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s oxazoline rings are particularly reactive, allowing it to engage in nucleophilic substitution reactions with biomolecules such as amino acids and peptides . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. The compound’s impact on cellular metabolism is particularly noteworthy, as it can alter the flux of metabolites through various pathways, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that are essential for various biochemical reactions . For instance, the compound can participate in the synthesis and degradation of amino acids, nucleotides, and other metabolites. Its effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key intermediates and end products in metabolic pathways. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and organelles. Its distribution within tissues can also vary, depending on factors such as tissue type and metabolic activity. These transport and distribution patterns are critical for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene can be synthesized through the reaction of 1,3-diaminobenzene with glyoxal in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the oxazoline rings.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
- 1,2-Bis(4,5-dihydro-2-oxazolyl)benzene
- 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene
- 2,2’-Bis(4,5-dihydro-2-oxazolyl)biphenyl
Comparison: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene is unique due to the position of the oxazoline rings on the benzene ring. This positioning influences its chemical reactivity and coordination properties. Compared to its isomers, this compound exhibits distinct catalytic and biological activities, making it valuable in specific applications.
Properties
IUPAC Name |
2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9(11-13-4-6-15-11)8-10(3-1)12-14-5-7-16-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZDINWBHMBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC(=CC=C2)C3=NCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885570 | |
Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34052-90-9 | |
Record name | 2,2′-(1,3-Phenylene)bis(2-oxazoline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34052-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole, 2,2'-(1,3-phenylene)bis(4,5-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034052909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(1,3-phenylene)bis(4,5-dihydro-1,3-oxazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-(1,3-phenylene)bis[4,5-dihydro Oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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